molecular formula C12H7BrIN3O2 B11104276 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-6-iodopyridin-2-amine

Cat. No.: B11104276
M. Wt: 432.01 g/mol
InChI Key: GJGPXLVOGCMKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 6-iodo-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives where bromine or iodine is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and halogen groups can enhance its binding affinity to certain targets, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(2-PYRIDYL)AMINE: Lacks the iodine atom, which may affect its reactivity and binding properties.

    N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE: Contains a chlorine atom instead of bromine, which can influence its chemical behavior.

    N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-METHYL-2-PYRIDYL)AMINE: The presence of a methyl group instead of iodine can alter its steric and electronic properties.

Uniqueness

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(6-IODO-2-PYRIDYL)AMINE is unique due to the combination of bromine, nitro, and iodine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C12H7BrIN3O2

Molecular Weight

432.01 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(6-iodopyridin-2-yl)methanimine

InChI

InChI=1S/C12H7BrIN3O2/c13-9-5-4-8(6-10(9)17(18)19)7-15-12-3-1-2-11(14)16-12/h1-7H

InChI Key

GJGPXLVOGCMKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.